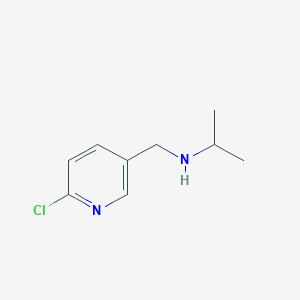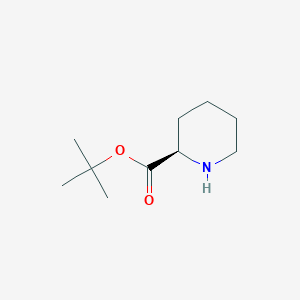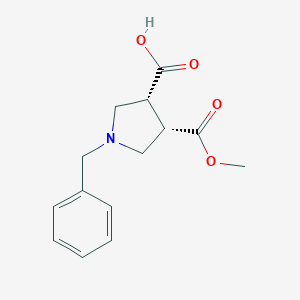
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine” is a chemical compound with the molecular formula C9H13ClN2 . It has a molecular weight of 184.66 g/mol . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “N-((6-Chloropyridin-3-yl)methyl)propan-2-amine” is 1S/C9H12ClN3.ClH/c1-7(11)13(2)6-8-3-4-9(10)12-5-8;/h3-5H,1,6,11H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)propan-2-amine” is a solid compound . It should be stored in a dark place, under inert atmosphere, and in a freezer under -20°C .Wissenschaftliche Forschungsanwendungen
Agricultural Chemistry
This compound is a metabolite of Acetamiprid , a novel neonicotinoid insecticide used against pests like Holotrichia consanguinea in sugarcane. Its role in the metabolic pathways of insecticides makes it crucial for developing more effective agricultural chemicals .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various organic molecules. It can be used to create complex structures in medicinal chemistry and materials science, as seen in patents describing its reactions with other organic compounds .
Pharmaceutical Research
In pharmaceuticals, this compound has been explored for its potential to modify the pharmacokinetic properties of therapeutic agents. It’s involved in the synthesis of compounds that show activity on specific kinases, which are important targets in cancer therapy .
Material Science
It has applications in material science, particularly in the synthesis of new organic nonlinear optical (NLO) materials. These materials are crucial for developing advanced photonic and optoelectronic devices .
Analytical Chemistry
As a chemical standard or reference compound, it’s used in analytical chemistry to identify or quantify substances within a sample using chromatography or spectroscopy techniques .
Green Chemistry
The compound is involved in green chemistry protocols for synthesizing substituted N-(pyridin-2-yl)imidates, which are intermediates for pharmaceuticals and agrochemicals, emphasizing environmentally friendly methods .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Danger" . Hazard statements include H301, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity , suggesting potential targets within the Mycobacterium tuberculosis bacterium
Mode of Action
It’s worth noting that compounds with similar structures have been reported to exhibit anticancer activity against liver and lung cancer This suggests that the compound may interact with its targets to disrupt cellular processes, leading to cell death
Pharmacokinetics
Information on the pharmacokinetics of N-((6-Chloropyridin-3-yl)methyl)propan-2-amine, including its absorption, distribution, metabolism, and excretion (ADME) properties, is currently unavailable . Future studies should aim to investigate these aspects.
Result of Action
Given its potential anti-tubercular and anticancer activities, it can be hypothesized that the compound may induce cell death in mycobacterium tuberculosis or cancer cells
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect n-((6-chloropyridin-3-yl)methyl)propan-2-amine is currently unavailable . Future studies should consider factors such as pH, temperature, and the presence of other molecules, as these can impact the compound’s stability and its interactions with its targets.
Eigenschaften
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)11-5-8-3-4-9(10)12-6-8/h3-4,6-7,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVDXUPASWJKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625698 |
Source


|
| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)propan-2-amine | |
CAS RN |
120739-83-5 |
Source


|
| Record name | N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8H-Cyclopent[a]acenaphthylen-8-one, 6b,7-dihydro-6b-hydroxy-1,6,7,9-tetramethyl-](/img/structure/B180367.png)
![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)


